molecular formula C17H15N3O2S B15057597 4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine

4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine

Cat. No.: B15057597
M. Wt: 325.4 g/mol
InChI Key: BGYLUMROTHJXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a biphenyl group attached to a pyrimidine ring, with a methylsulfonyl group at the 5-position and an amine group at the 2-position. Its distinct structure allows it to participate in various chemical reactions and makes it a candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Pyrimidine Ring Formation: The biphenyl intermediate is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves cyclization reactions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation reactions, typically using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide, while electrophilic substitution can involve reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. For instance, as a PLK4 inhibitor, the compound binds to the active site of the kinase, preventing its activity and thereby inhibiting centriole duplication . This action disrupts cell division and can lead to cell cycle arrest, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine is unique due to its specific combination of a biphenyl group and a pyrimidine ring with a methylsulfonyl group. This structure allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

5-methylsulfonyl-4-(4-phenylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C17H15N3O2S/c1-23(21,22)15-11-19-17(18)20-16(15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H2,18,19,20)

InChI Key

BGYLUMROTHJXBK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.